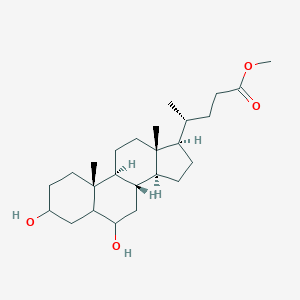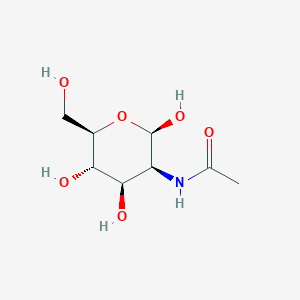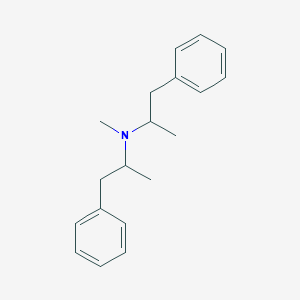
Di-(1-phenylisopropyl)methylamine
説明
Di-(1-phenylisopropyl)methylamine is a compound that has been identified in illicit methamphetamine . It has a molecular formula of C19H25N and a molecular weight of 267.4 g/mol.
Synthesis Analysis
This compound has been isolated and identified spectroscopically in illicit methamphetamine. Its identity was confirmed by synthesis . It is commonly present in amounts ranging between 3 and 15% relative to methamphetamine .Molecular Structure Analysis
The molecular structure of Di-(1-phenylisopropyl)methylamine was confirmed by spectroscopic identification .Chemical Reactions Analysis
Di-(1-phenylisopropyl)methylamine is a substance present in illicit samples of methamphetamine . The isolation, purification, and identification of this compound are described in the literature .科学的研究の応用
Identification and Synthesis in Illicit Methamphetamine
Di-(1-phenylisopropyl)methylamine has been identified as an impurity in illicit samples of methamphetamine. It is commonly present in amounts ranging between 3 and 15% relative to methamphetamine. The substance's identity was confirmed through synthesis (Bailey, Boulanger, Legault, & Taillefer, 1974).
Presence in Illicit Amphetamine Tablets
This compound was found as the main ingredient in several sets of amphetamine tablets sold on the illicit market in Rome, Italy, during 1999-2000. Its molecular structure closely resembles that of amphetamine and could potentially produce similar pharmacological activity. A preliminary test on its metabolic pathway in rats suggests its biotransformation to amphetamine (Ottaviano, Furnari, & Rosati, 2002).
Stimulus Properties in Drug Discrimination Studies
Phenylisopropylamine derivatives, including Di-(1-phenylisopropyl)methylamine, do not necessarily produce similar behavioral effects in test subjects. For example, while amphetamine is a CNS stimulant, its phenylisopropylamine derivative, DOM, is considered a hallucinogen. Studies have been conducted using two-lever operant procedures to evaluate the stimulus properties of these compounds (Glennon, 1986).
Role in Illicit Amphetamine Synthesis
Di-(β-Phenylisopropyl)amine is frequently found as a main impurity in illicit amphetamine samples. Its formation during the Leuckart synthesis process is discussed, along with methods for its synthesis and stereoisomerism. Analytical data and the role of the compound in the comparison of illicit amphetamine samples are also discussed (Huizer, Brussee, & Poortman-van der Meer, 1985).
Potential for Neurotoxicity
Di-(1-phenylisopropyl)methylamine and related compounds may have implications in neurotoxicity, as indicated by research on compounds like MPTP, which produces parkinsonism in experimental animals. The neurotoxicity depends on the compound's metabolism and its effects on cellular components like mitochondria (Matthews et al., 1998).
特性
IUPAC Name |
N-methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N/c1-16(14-18-10-6-4-7-11-18)20(3)17(2)15-19-12-8-5-9-13-19/h4-13,16-17H,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVYHKUBNVMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C(C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968427 | |
| Record name | N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-(1-phenylisopropyl)methylamine | |
CAS RN |
53660-19-8 | |
| Record name | N,alpha,alpha'-Trimethyldiphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



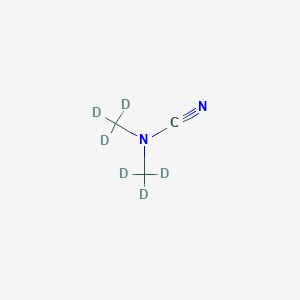
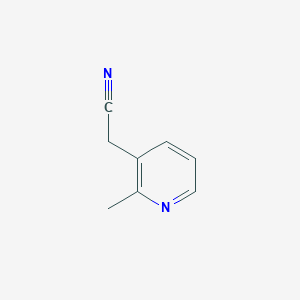
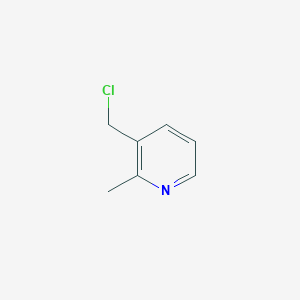
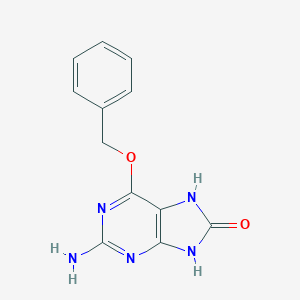
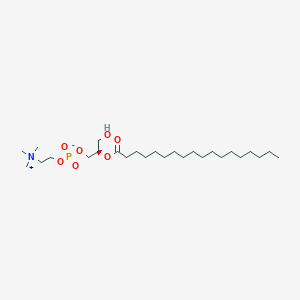
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
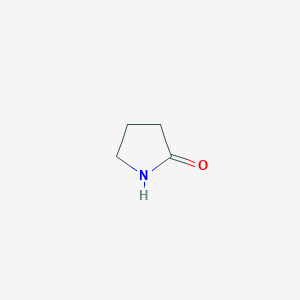
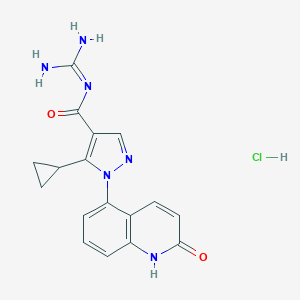
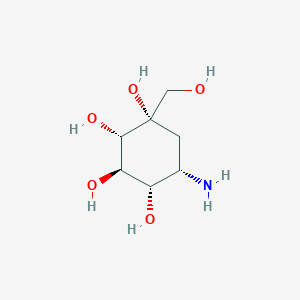
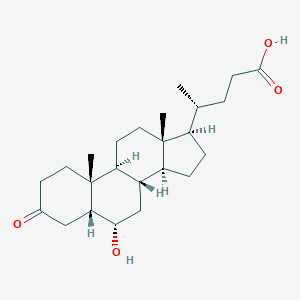
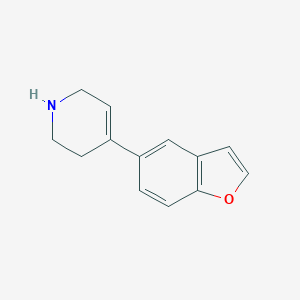
![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)
